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molecular formula C14H15NO5 B8693975 Tert-butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate

Tert-butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate

Cat. No. B8693975
M. Wt: 277.27 g/mol
InChI Key: RCVSZLDUGCXEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04017515

Procedure details

A solution of N-t-butoxycarbonylmethoxyphthalimide (21g) in methylene chloride (250ml) was treated with 100% hydrazine hydrate (7.6ml) in methanol (15ml), and the mixture was stirred for 1.5 hr. 5N-Ammonia solution was added to dissolve the precipitated solid. The organic layer was separated, and the aqueous layer was further extracted with methylene chloride. The combined extracts were washed with water, dried, and evaporated to give a pale-yellow solid. To this was added ether, the mixture was filtered, and the filtrate evaporated to give t-butoxycarbonylmethoxyamine as a pale yellow liquid, (8.88g, 80%); νmax. (Nujol) includes 3330, 3260 cm.-1 (NH2), 1742 cm.-1 (-COOBut); τ values (DMSO-d6) are 3.75 (-NH2), 5.96 (CH2) 8.55 (But).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([CH2:8][O:9][N:10]1C(=O)C2=CC=CC=C2C1=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].O.NN.N.CCOCC>C(Cl)Cl.CO>[C:1]([O:5][C:6]([CH2:8][O:9][NH2:10])=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)CON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
7.6 mL
Type
reactant
Smiles
O.NN
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitated solid
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with methylene chloride
WASH
Type
WASH
Details
The combined extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a pale-yellow solid
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)CON

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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